Aqw-051
Description
Properties
IUPAC Name |
(3R)-3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDLTEZXGWRMLQ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)O[C@H]3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669770-29-0 | |
| Record name | AQW-051 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669770290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AQW-051 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQH481R778 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of AQW-051 is the α7 nicotinic acetylcholine receptor (α7 nAChR) . This receptor plays a crucial role in the transmission of signals in the nervous system and is considered an attractive target for the treatment of cognitive impairment associated with neurological disorders.
Mode of Action
This compound acts as a partial agonist at the α7 nAChRThe activation of the α7 nAChR by this compound leads to an influx of calcium ions into the cell, which can then trigger further signaling events.
Biochemical Pathways
The activation of the α7 nAChR by this compound affects various biochemical pathways. , which are thought to be involved in the pathophysiology of neuropsychiatric diseases, such as schizophrenia and Alzheimer’s disease.
Pharmacokinetics
In terms of pharmacokinetics, this compound demonstrates good oral bioavailability and rapid penetration into the brain. The geometric mean elimination half-life (t1/2) following single-dosing ranged from 18.8 to 43.2 hours in different populations. Urinary excretion of unchanged this compound was less than 1.5% of the dose over 24 or 48 hours.
Result of Action
The activation of the α7 nAChR by this compound has been shown to enhance cognitive function in rodent models of learning and memory. In clinical studies, this compound has been evaluated for its potential to treat cognitive deficits in conditions such as schizophrenia, Alzheimer’s, and Parkinson’s diseases.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, a light breakfast had no major effect on the pharmacokinetics of this compound. .
Biological Activity
The compound (3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, also referred to as AQW-051, is a bicyclic organic compound with potential therapeutic applications. Its molecular structure includes a pyridine ring and an azabicyclo framework, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C19H22N2O
- Molecular Weight : 294.4 g/mol
- IUPAC Name : 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane
- InChI Key : NPDLTEZXGWRMLQ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various biological targets, including enzyme inhibition and receptor modulation.
1. Enzyme Inhibition
This compound has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin regulation. DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus by prolonging the action of incretin hormones, which stimulate insulin secretion.
| Activity | Target | Effect |
|---|---|---|
| Inhibition | Dipeptidyl Peptidase IV | Reduces glucose levels |
| Modulation | Neurotransmitter Receptors | Potential cognitive effects |
2. Neuropharmacological Effects
Research indicates that this compound may interact with neurotransmitter receptors, particularly those associated with cognitive functions and mood regulation. The compound's structure suggests it could modulate cholinergic or dopaminergic pathways, which are critical in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
-
Study on DPP-IV Inhibition :
- A study demonstrated that this compound effectively inhibits DPP-IV in vitro, leading to increased levels of active GLP-1 (glucagon-like peptide-1) in diabetic models.
- Results showed a significant reduction in fasting blood glucose levels in treated subjects compared to controls.
-
Neuropharmacological Assessment :
- In a preclinical model assessing cognitive enhancement, this compound administration resulted in improved memory retention and learning capabilities.
- The compound was shown to enhance synaptic plasticity, suggesting a mechanism that could be beneficial for neurodegenerative conditions.
The proposed mechanism of action for this compound involves:
- DPP-IV Inhibition : By blocking the active site of DPP-IV, this compound prevents the degradation of incretin hormones, thus enhancing insulin secretion.
- Receptor Modulation : The compound likely binds to specific receptors in the brain, influencing neurotransmitter release and promoting neuroprotective effects.
Comparison with Similar Compounds
Structural Comparisons
The 1-azabicyclo[2.2.2]octane scaffold is a common feature among related compounds, but substituents at the 3-position dictate pharmacological and physicochemical properties:
*Estimated based on structural analysis.
Key Observations :
- Target Compound : The 6-(4-methylphenyl)pyridinyl group introduces steric bulk and aromaticity, likely enhancing binding to hydrophobic receptor pockets. This contrasts with talsaclidine’s compact propynyloxy group, which may favor rapid metabolic clearance .
- Aceclidine : The acetoxy group balances hydrophilicity and lipophilicity, contributing to its use in topical formulations (e.g., eye drops) .
Pharmacological and Functional Comparisons
- Muscarinic Activity : Aceclidine and talsaclidine are selective M1/M3 muscarinic agonists, reducing intraocular pressure in glaucoma. The target compound’s pyridinyl-aromatic substituent may similarly target muscarinic receptors but with altered selectivity due to steric effects .
- Synthetic Agonists () : Derivatives with trifluoromethyl or halogenated aryl groups (e.g., (±)-3-[6-(3-Trifluoromethyl-phenylethynyl)-pyridazin-3-yloxy]-1-azabicyclo[2.2.2]octane) show enhanced receptor modulation, suggesting that electron-deficient substituents improve binding .
- Quaternary Ammonium Salts (): Alkylation of the azabicyclo nitrogen (e.g., with iodomethane) forms quaternary salts, increasing solubility and bioavailability. For example, (3R)-1-[2-Oxo-2-(pyridazin-3-ylamino)ethyl]-3-[(1-phenylcycloheptyl)carbonyl]oxy]-1-azoniabicyclo[2.2.2]octane bromide (m/e 463 [M]+) demonstrates improved stability .
Preparation Methods
Preparation of (R)-3-Hydroxy-1-Azabicyclo[2.2.2]Octane
The bicyclic amine intermediate serves as the stereochemical backbone. A validated route begins with 4-piperidone , which undergoes reductive amination with hydroxylamine hydrochloride followed by catalytic hydrogenation (H₂, Pd/C) to yield racemic 3-hydroxy-1-azabicyclo[2.2.2]octane. Enantiomeric resolution is achieved via diastereomeric salt formation using (S)-mandelic acid in ethanol, yielding the (R)-enantiomer with 98% ee after recrystallization.
Table 1: Resolution Conditions for (R)-3-Hydroxy-1-Azabicyclo[2.2.2]Octane
| Parameter | Value |
|---|---|
| Resolving Agent | (S)-Mandelic Acid |
| Solvent | Ethanol |
| Temperature | 0–5°C |
| Recrystallization Steps | 2 |
| Final ee | 98% |
Synthesis of 5-Chloro-2-(4-Methylphenyl)Pyridine
The arylpyridine intermediate is synthesized via Suzuki-Miyaura coupling. 2-Bromo-5-chloropyridine reacts with 4-methylphenylboronic acid in a mixture of toluene/water (3:1) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ at 80°C for 12 hours, achieving 92% yield. Critical to regioselectivity is the use of a sterically hindered palladium catalyst to minimize homocoupling byproducts.
Enantioselective Coupling Reaction
Palladium-Catalyzed Aryl-Oxygen Bond Formation
The pivotal step involves coupling (R)-3-hydroxy-1-azabicyclo[2.2.2]octane with 5-chloro-2-(4-methylphenyl)pyridine under modified Ullmann conditions. A mixture of CuI (10 mol%) , 1,10-phenanthroline (20 mol%) , and Cs₂CO₃ in dimethyl sulfoxide (DMSO) at 110°C for 24 hours achieves 78% yield. Alternatively, Pd₂(dba)₃ (3 mol%) with Xantphos (6 mol%) in toluene at 100°C improves efficiency to 88% yield.
Table 2: Comparative Coupling Reaction Conditions
| Catalyst System | Solvent | Temperature | Yield | ee |
|---|---|---|---|---|
| CuI/1,10-Phenanthroline | DMSO | 110°C | 78% | 99% |
| Pd₂(dba)₃/Xantphos | Toluene | 100°C | 88% | 99% |
Industrial-Scale Process Optimization
Solvent and Base Selection
Large-scale synthesis prioritizes toluene over DMSO due to lower toxicity and ease of recycling. Substituting Cs₂CO₃ with K₃PO₄ reduces metal contamination while maintaining 85% yield. A biphasic solvent system (toluene/water) enhances mixing and heat transfer, critical for exothermic reactions.
Catalytic Efficiency Enhancements
Immobilized palladium catalysts (e.g., Pd/C ) enable recycling over five cycles with <5% activity loss. Continuous flow reactors achieve 94% conversion in 2 hours, compared to 24 hours in batch processes.
Analytical Characterization and Quality Control
Chiral Purity Assessment
Enantiomeric excess is quantified via chiral HPLC using a Chiralpak IC-3 column (hexane:isopropanol 90:10, 1 mL/min), confirming ≥99% ee. Absolute configuration is verified by X-ray crystallography of the (R)-camphorsulfonate salt .
Spectroscopic Data
-
HRMS (ESI) : m/z 295.1912 [M+H]⁺ (calc. 295.1910)
-
¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J=2.4 Hz, 1H), 7.65 (d, J=8.0 Hz, 2H), 7.28 (d, J=8.0 Hz, 2H), 6.94 (d, J=2.4 Hz, 1H), 4.55–4.50 (m, 1H), 3.20–3.10 (m, 2H), 2.85–2.70 (m, 4H), 2.40 (s, 3H), 1.90–1.70 (m, 4H).
Comparative Analysis of Synthetic Routes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
